9-Azabicyclo[3.3.1]non-2-ene hydrochloride
Description
Significance of Bridged Nitrogen Heterocycles in Contemporary Chemical Research
Bridged nitrogen heterocycles are a class of organic compounds characterized by a three-dimensional structure where a nitrogen atom is part of a bicyclic system. This rigid, complex framework is a "privileged scaffold" in medicinal chemistry and drug discovery. organic-chemistry.orgoregonstate.edu The three-dimensional nature of these molecules provides a unique spatial arrangement of functional groups, which can lead to high-affinity and selective interactions with biological targets like enzymes and receptors. organic-chemistry.org
The incorporation of bridged systems into a potential drug molecule can positively influence its pharmacokinetic properties. organic-chemistry.org By increasing the three-dimensional character, these scaffolds can enhance metabolic stability and reduce lipophilicity, which are crucial factors in drug development. organic-chemistry.org Nitrogen-containing heterocycles are of particular importance, as they are found in a vast array of natural products, including alkaloids, vitamins, and antibiotics, and are present in a majority of FDA-approved small-molecule drugs. rsc.orgnih.gov The presence of the nitrogen atom offers a site for hydrogen bonding and other interactions, making these structures versatile building blocks for designing new therapeutic agents.
Historical Development and Evolution of Bicyclo[3.3.1]nonane Scaffolds in Organic Chemistry
The bicyclo[3.3.1]nonane framework, the core structure of the title compound, is a privileged motif found in over 1,000 natural products, including alkaloids and meroterpenes. nih.gov Compounds featuring this ring system were first discovered around 1900, but interest in them was sporadic for many decades, largely due to the challenges associated with their synthesis. oregonstate.edu
Renewed interest in the bicyclo[3.3.1]nonane system grew as its unique conformational properties and its prevalence in biologically active natural products became more appreciated. oregonstate.edursc.org A significant advancement in the synthesis of this scaffold came in 1984, when Effenberger discovered an efficient method involving the reaction of 1-methoxy-1-cyclohexene with malonyl dichloride. rsc.org This and other annulation strategies provided more reliable access to the bicyclic core, paving the way for further exploration. rsc.org
The synthesis of the nitrogen-containing analogue, the 9-azabicyclo[3.3.1]nonane skeleton, often begins with a Robinson-Schöpf type condensation. A modern, well-documented procedure involves the reaction of benzylamine (B48309), glutaraldehyde (B144438), and acetonedicarboxylic acid to form 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. orgsyn.org This ketone serves as a versatile intermediate that can be further modified to produce a wide range of derivatives, including the unsaturated 9-Azabicyclo[3.3.1]non-2-ene system. orgsyn.org
Current Academic Research Trajectories for 9-Azabicyclo[3.3.1]non-2-ene Hydrochloride and its Derivatives
While research on this compound specifically is limited, extensive investigation has been conducted on its core scaffold and closely related derivatives. The hydrochloride salt form is typically used to improve the stability and water solubility of the parent amine for research purposes. Current academic research trajectories focus on several key areas:
Neurological and Psychiatric Disorders: Derivatives of the 9-azabicyclo[3.3.1]nonane scaffold are being actively investigated as monoamine reuptake inhibitors. google.comepo.org These compounds have the potential to modulate the levels of neurotransmitters like serotonin (B10506) and noradrenaline in the brain, making them candidates for the treatment of depression, anxiety, and panic disorders. google.comepo.org
Cholinergic System Modulation: Patent literature indicates that 9-azabicyclo[3.3.1]non-2-ene and its saturated nonane (B91170) derivatives have been explored as cholinergic ligands. unifiedpatents.com Such compounds interact with acetylcholine (B1216132) receptors and could have applications in treating cognitive disorders or other conditions related to the cholinergic nervous system.
Cancer Imaging and Therapy: A significant area of research involves the development of N-substituted 9-azabicyclo[3.3.1]nonane derivatives as high-affinity ligands for the sigma-2 (σ₂) receptor. nih.gov The σ₂ receptor is overexpressed in proliferating cancer cells, making these ligands valuable as potential agents for positron emission tomography (PET) imaging to detect solid tumors and as potential chemosensitization agents. nih.gov
Catalysis in Organic Synthesis: The saturated 9-azabicyclo[3.3.1]nonane framework is the basis for 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO). ABNO is a highly active and stable nitroxyl (B88944) radical organocatalyst. organic-chemistry.orgacs.org It has demonstrated superior reactivity compared to the well-known catalyst TEMPO in the aerobic oxidation of a broad range of alcohols to aldehydes and ketones, a fundamental transformation in organic synthesis. organic-chemistry.orgacs.org
Novel Synthetic Methodologies: Researchers continue to develop new and efficient ways to construct and functionalize the 9-azabicyclo[3.3.1]nonane core. acs.orgrsc.org These efforts aim to create complex, functionalized derivatives suitable for parallel synthesis and the generation of libraries of natural product-like compounds for biological screening. acs.org
The following table summarizes some of the key research applications for derivatives based on the 9-azabicyclo[3.3.1]nonane scaffold.
| Research Area | Derivative Type | Investigated Application |
| Neuropharmacology | 3-aryloxy-9-azabicyclo[3.3.1]nonanes | Monoamine reuptake inhibition (e.g., for depression, anxiety) google.comepo.org |
| Neuropharmacology | 9-azabicyclo[3.3.1]non-2-ene derivatives | Cholinergic receptor ligands unifiedpatents.com |
| Oncology | N-substituted-9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamates | Sigma-2 (σ₂) receptor ligands for PET imaging and chemosensitization nih.gov |
| Organic Catalysis | 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO) | Aerobic oxidation of primary and secondary alcohols organic-chemistry.orgacs.org |
| Natural Product Synthesis | Functionalized 9-azabicyclo[3.3.1]nonanes | Intermediates for chorismate mutase inhibitors and alkaloids rsc.org |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H14ClN |
|---|---|
Molecular Weight |
159.65 g/mol |
IUPAC Name |
9-azabicyclo[3.3.1]non-2-ene;hydrochloride |
InChI |
InChI=1S/C8H13N.ClH/c1-3-7-5-2-6-8(4-1)9-7;/h1,3,7-9H,2,4-6H2;1H |
InChI Key |
VTCODYIQOYXGBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC=CC(C1)N2.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 9 Azabicyclo 3.3.1 Non 2 Ene Hydrochloride
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of the 9-azabicyclo[3.3.1]nonane skeleton highlights several logical bond disconnections that form the basis of the primary synthetic strategies. The most common and historically significant approach involves a disconnection across two C-N and two C-C bonds, leading back to three simple acyclic components: a primary amine, glutaraldehyde (B144438) (1,5-pentanedial), and a derivative of acetone-1,3-dicarboxylic acid. e-bookshelf.de This corresponds to the forward-thinking double Mannich reaction.
Alternative retrosynthetic pathways are inspired by intramolecular cyclization strategies. researchgate.net One such disconnection involves cleaving one of the C-C bonds of the piperidine (B6355638) ring, leading to a functionalized piperidine precursor. This is the basis for radical cyclization approaches where a piperidine ring is already formed and the second ring is closed via an intramolecular reaction. beilstein-journals.orgrsc.org Another strategy involves disconnecting a C-N bond, suggesting an intramolecular nucleophilic attack from the nitrogen onto an electrophilic carbon in a side chain attached to a cyclohexane (B81311) or a related carbocyclic precursor.
Classical and Established Synthetic Routes
Established methods for synthesizing the 9-azabicyclo[3.3.1]nonane core are characterized by their efficiency and reliance on fundamental organic reactions.
Mannich-Type Condensation Strategies for Azabicyclic Core Formation
The most classical and widely employed method for constructing the 9-azabicyclo[3.3.1]nonane framework is a one-pot, three-component decarboxylative double Mannich condensation. researchgate.net This reaction typically involves the condensation of a primary amine (or ammonia), glutaraldehyde, and acetonedicarboxylic acid. e-bookshelf.deorgsyn.org The reaction proceeds under mild, so-called "physiological" conditions and assembles the complex bicyclic structure with high efficiency. e-bookshelf.de The initial product of this reaction is typically a 9-substituted-9-azabicyclo[3.3.1]nonan-3-one. orgsyn.orglookchem.com For instance, using methylamine (B109427) yields 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (also known as pseudopelletierine), while using benzylamine (B48309) yields the N-benzyl protected equivalent. e-bookshelf.deorgsyn.org
| Amine Component | Aldehyde Component | Carbonyl Component | Product |
| Methylamine | Glutaraldehyde | Acetonedicarboxylic acid | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one e-bookshelf.de |
| Benzylamine | Glutaraldehyde | Acetonedicarboxylic acid | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one orgsyn.org |
| Ammonia | Glutaraldehyde | Acetonedicarboxylic acid | 9-Azabicyclo[3.3.1]nonan-3-one researchgate.net |
Intramolecular Cyclization Approaches
Intramolecular cyclization offers a powerful alternative for constructing the azabicyclic core, often allowing for greater control over stereochemistry and the introduction of diverse functionalities.
One notable method is the intramolecular aza-Prins cyclization. This approach can be used to build highly functionalized 9-azabicyclo[3.3.1]nonanes. nih.gov For example, the reaction can be mediated by Lewis acids like bismuth tribromide (BiBr₃), which facilitates the cyclization of aza-Achmatowicz rearrangement products to yield the desired bicyclic system. nih.gov This strategy is effective for a range of substrates, including those containing alkenes, alkynes, and allenes. nih.gov The key step involves the formation of a new carbon-carbon bond to generate the rigid 3-azabicyclo[3.3.1]nonane ring system, with the reaction's regioselectivity favoring the formation of an endocyclic double bond. beilstein-journals.orgnih.gov
Radical cyclization provides another distinct pathway. A "6-exo-dig" radical cyclization of 2-(but-3-ynyl)piperidine derivatives, mediated by reagents such as tributyltin hydride (Bu₃SnH) and initiated by azoisobutyronitrile (AIBN), effectively forms the 9-azabicyclo[3.3.1]nonane skeleton in high yields. beilstein-journals.orgrsc.org This method first establishes the piperidine ring, and the subsequent radical-mediated ring closure builds the second, six-membered ring. beilstein-journals.org
Advanced and Catalytic Synthetic Methods
Modern synthetic chemistry has introduced advanced catalytic systems to improve the efficiency, selectivity, and scope of synthesizing complex molecules like 9-azabicyclo[3.3.1]nonanes.
Transition Metal-Catalyzed Cycloadditions and Reductions
While direct transition metal-catalyzed cycloadditions to form the 9-azabicyclo[3.3.1]nonane core are not extensively documented, transition metals play a critical role in subsequent reduction steps that are essential for arriving at the target compound. For instance, after the formation of N-benzyl-9-azabicyclo[3.3.1]nonan-3-one via Mannich condensation, the benzyl (B1604629) protecting group can be removed by catalytic hydrogenation. This is commonly achieved using catalysts like palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) under a hydrogen atmosphere. orgsyn.orgnih.gov
Furthermore, the stereoselective reduction of the ketone at the C-3 position is a crucial step. Ruthenium complexes have been shown to be effective catalysts for the hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives to selectively yield the endo-alcohol, which is a key intermediate for introducing the C2-C3 double bond. google.com This catalytic approach offers advantages over traditional stoichiometric reductants like sodium borohydride (B1222165) by providing higher stereoselectivity and generating less waste. google.com
Organocatalytic Transformations and Applications
The 9-azabicyclo[3.3.1]nonane framework is not only a synthetic target but also the foundation for a highly effective organocatalyst. 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) is a stable nitroxyl (B88944) radical that has emerged as a powerful organocatalyst for the oxidation of alcohols to carbonyl compounds. nih.govacs.org ABNO is synthesized from the 9-azabicyclo[3.3.1]nonane core, which is typically prepared via the classical Mannich condensation followed by reduction of the ketone and oxidation of the secondary amine to the corresponding N-oxyl radical. researchgate.net Compared to the well-known organocatalyst TEMPO, ABNO exhibits significantly higher catalytic activity, which is attributed to reduced steric hindrance around the nitroxyl radical. nih.govresearchgate.net This makes ABNO and its derivatives highly efficient catalysts for a wide range of alcohol oxidation reactions. mdpi.comnagoya-u.ac.jp
Stereoselective Synthesis and Diastereomeric Control
The inherent chirality and multiple stereocenters of the 9-azabicyclo[3.3.1]nonane framework necessitate precise control over stereochemistry during synthesis. Researchers have developed various methods to achieve high levels of stereoselectivity and control the formation of specific diastereomers.
One effective strategy involves the resolution of racemic mixtures. Kinetic resolution using enzymes is a prominent method. For instance, the racemic N-Bn and N-Boc protected 9-azabicyclo[3.3.1]nonane-2,6-diols have been successfully resolved using lipase (B570770) from Candida rugosa (CRL). researchgate.netacs.org This biocatalytic approach shows a kinetic preference for one enantiomer, allowing for the separation of the enantiomerically pure forms. researchgate.net Another classical resolution technique employed is the crystallization of diastereomeric esters, where a racemic alcohol is reacted with a chiral acid to form diastereomers that can be separated by their differing physical properties, like solubility. researchgate.netacs.org
The Wittig reaction and its variations are instrumental in controlling diastereoselectivity at specific positions of the bicyclic system. In the synthesis of related 5-phenylmorphan derivatives, which share the azabicyclo[3.3.1]nonane core, the Wittig reaction has been used to introduce substituents at the C9 position. nih.gov By selecting appropriate phosphonium (B103445) ylides and reaction conditions, chemists can influence the formation of specific epimeric mixtures, which can then be separated chromatographically to isolate the desired diastereomer. nih.govnih.gov
Furthermore, organocatalysis has emerged as a powerful tool for stereoselective synthesis of related bicyclic structures. Modularly designed organocatalysts, self-assembled from components like cinchona alkaloid derivatives and amino acids, have been used to catalyze domino reactions that construct complex bicyclic systems with high diastereoselectivity (dr > 99:1) and enantioselectivity. nih.gov Although not applied directly to 9-azabicyclo[3.3.1]non-2-ene hydrochloride in the cited literature, these methods represent the state-of-the-art in controlling stereochemistry for similar scaffolds.
Table 1: Methodologies for Stereocontrol in 9-Azabicyclo[3.3.1]nonane Synthesis
| Method | Description | Application Example | Key Outcome |
| Enzymatic Kinetic Resolution | Use of an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for separation. | Resolution of racemic N-Boc 9-azabicyclo[3.3.1]nonane-2,6-diols using Candida rugosa lipase. researchgate.netacs.org | Separation of enantiomerically pure diols. |
| Diastereomeric Crystallization | Formation of diastereomeric esters from a racemic alcohol and a chiral acid, followed by separation via crystallization. | Resolution of 9-azabicyclo[3.3.1]nonane-2,6-diols. researchgate.net | Isolation of specific enantiomers. |
| Wittig Reaction | Reaction of an aldehyde or ketone with a triphenyl phosphonium ylide to create alkenes, with potential for diastereocontrol. | Introduction of vinyl, propenyl, and butylidene moieties at the C9 position of related azabicyclic structures. nih.gov | Formation of epimeric mixtures that can be separated to yield pure diastereomers. |
| Organocatalysis | Use of small organic molecules to catalyze stereoselective reactions. | Domino Michael-hemiacetalization-Michael reaction to form 3-oxabicyclo[3.3.1]nonan-2-ones. nih.gov | High diastereoselectivity (>99:1 dr) and enantioselectivity (up to 96% ee) in related systems. |
Green Chemistry Principles and Sustainable Synthesis Protocols
The synthesis of complex molecules like this compound is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance safety and efficiency. wisc.edu
Catalysis: A core principle of green chemistry is the use of catalytic reagents over stoichiometric ones to reduce waste. acs.org In the context of the 9-azabicyclo[3.3.1]nonane framework, the development of highly active organocatalysts such as 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) is significant. researchgate.netresearchgate.net ABNO and a copper catalyst system can facilitate the aerobic oxidation of alcohols and amines, using ambient air as the terminal oxidant. researchgate.netacs.org This avoids the use of hazardous and wasteful heavy-metal-based oxidizing agents. The catalytic system ABNO/HNO₃ has also been employed for the aerobic oxidation of furans under mild conditions, using oxygen as the ultimate oxidant. acs.org
Energy Efficiency and Alternative Reaction Conditions: Green chemistry encourages designing for energy efficiency. acs.org Microwave irradiation and ultrasound have been investigated as alternative energy sources for synthesizing related azabicyclic compounds. For the assembly of 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene derivatives, these methods dramatically reduced reaction times from 3–8 hours under conventional heating to just 3–9 minutes under microwave conditions, while often providing higher yields (up to 94%). mdpi.com
Use of Safer Reagents and Biocatalysis: The principle of using less hazardous chemical syntheses is exemplified by the adoption of biocatalysis. As mentioned previously, enzymes like Candida rugosa lipase operate under mild conditions (aqueous environments, neutral pH, room temperature) and can replace more hazardous reagents for stereoselective transformations. researchgate.netacs.org The use of enzymes can also reduce the need for protecting groups, a strategy that simplifies synthetic routes and minimizes waste, aligning with the "Reduce Derivatives" principle of green chemistry. acs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org While not explicitly calculated in the provided sources for this compound itself, the development of cascade or domino reactions, such as the one-pot synthesis of functionalized 9-azabicyclo[3.3.1]nonane derivatives, represents a move towards greater atom economy by combining multiple steps without isolating intermediates. acs.org
Table 2: Application of Green Chemistry Principles in Azabicyclo[3.3.1]nonane Synthesis
| Green Chemistry Principle | Method/Approach | Specific Example | Advantage |
| Catalysis | Aerobic Oxidation using Organocatalysts | Use of (4,4'-tBu2bpy)CuI/ABNO catalyst system for amine oxidation. researchgate.net | Replaces stoichiometric heavy-metal oxidants with a catalytic amount of a safer reagent and uses air as the oxidant, reducing waste. |
| Design for Energy Efficiency | Alternative Energy Sources | Microwave-assisted synthesis of pentaazabicyclo-[3.3.1]nonane derivatives. mdpi.com | Drastic reduction in reaction time (hours to minutes) and often improved yields compared to conventional heating. |
| Use of Safer Solvents & Auxiliaries | Biocatalysis | Enzymatic resolution of diols using lipase in aqueous media. researchgate.netacs.org | Avoids harsh conditions and potentially toxic organic solvents. |
| Reduce Derivatives | Biocatalysis | The high specificity of enzymes can preclude the need for protecting groups. acs.org | Simplifies synthesis, reduces the number of steps, and minimizes waste. |
Chemical Reactivity and Transformations of 9 Azabicyclo 3.3.1 Non 2 Ene Hydrochloride
Reactions at the Azabicyclic Nitrogen Atom
The nitrogen atom in the 9-position is a key site of reactivity. As a secondary amine (in its free base form), it is nucleophilic and can react with a range of electrophiles.
The free base of 9-azabicyclo[3.3.1]non-2-ene readily undergoes N-alkylation when treated with alkyl halides. This reaction introduces an alkyl group onto the nitrogen atom, yielding a tertiary amine. The reaction proceeds via a standard nucleophilic substitution mechanism. For instance, the related compound 9-methyl-9-azabicyclo[3.3.1]non-2-ene can be further alkylated with methyl iodide to form the corresponding quaternary ammonium (B1175870) salt. thieme-connect.de This process of quaternization involves the reaction of the tertiary amine with an excess of an alkylating agent, resulting in a positively charged nitrogen atom with four organic substituents. thieme-connect.de
N-acylation is another important transformation, typically achieved by reacting the secondary amine with acylating agents such as acyl chlorides or anhydrides. This reaction forms an N-acyl derivative, or an amide, which can serve as a protective group for the nitrogen or as a precursor for further synthetic manipulations.
Quaternization is particularly relevant in the synthesis of ammonium salts, which can have applications as phase-transfer catalysts or in biological studies. The reaction of 9-methyl-9-azabicyclo[3.3.1]non-2-ene with methyl iodide in cyclohexane (B81311) at 40°C yields the crystalline quaternary salt. thieme-connect.de Similarly, N-alkylation of related 3-azabicyclo[3.3.1]non-6-enes with methyl iodide has been shown to produce quaternary ammonium salts, with the reaction yield being influenced by solvent polarity and the nature of substituents on the bicyclic ring. researchgate.net
| Reaction Type | Reagent Example | Product Type |
| N-Alkylation | Benzyl (B1604629) Bromide | N-Benzyl-9-azabicyclo[3.3.1]non-2-ene |
| N-Acylation | Acetyl Chloride | N-Acetyl-9-azabicyclo[3.3.1]non-2-ene |
| Quaternization | Methyl Iodide (on N-methyl derivative) | 9,9-Dimethyl-9-azoniabicyclo[3.3.1]non-2-ene Iodide |
While 9-azabicyclo[3.3.1]non-2-ene itself is not the direct precursor, its saturated analog, 9-azabicyclo[3.3.1]nonane, is the parent compound for the highly reactive and synthetically useful N-oxyl radical, 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO). nih.govacs.org The synthesis of ABNO begins with the reduction of the double bond in the "-2-ene" system (see section 3.2.1) to yield the saturated amine. This amine is then oxidized to form the stable nitroxyl (B88944) radical. A common synthetic route involves the oxidation of 9-azabicyclo[3.3.1]nonane using an oxidizing agent like urea (B33335) hydrogen peroxide in the presence of a sodium tungstate (B81510) catalyst. acs.orgrsc.org
ABNO is recognized as a highly active organocatalyst for the oxidation of alcohols to their corresponding carbonyl compounds, often exhibiting superior performance compared to the more sterically hindered TEMPO radical. nih.govorganic-chemistry.orgcapes.gov.br The lower steric hindrance around the N-O group in ABNO allows for the oxidation of a broader range of substrates, including sterically encumbered secondary alcohols. nih.gov
The catalytic cycle for ABNO-mediated oxidations typically involves a co-oxidant, which can be a metal complex or simply air (molecular oxygen). Copper/ABNO catalyst systems have proven particularly effective for the aerobic oxidation of primary and secondary alcohols to aldehydes and ketones with high efficiency under mild, ambient conditions. organic-chemistry.orgnih.gov This system shows broad functional group compatibility and is effective for benzylic, allylic, and aliphatic alcohols. nih.gov A derivative, Keto-ABNO (9-azabicyclo[3.3.1]nonan-3-one N-oxyl), is also used and can be prepared by the oxidation of the corresponding ketone. rsc.orgenamine.net
| Catalyst System | Substrate Type | Product Type | Key Features |
| Cu/ABNO | Primary & Secondary Alcohols | Aldehydes & Ketones | Fast reactions at room temperature using air as oxidant. nih.gov |
| Fe(NO₃)₃/ABNO | Primary & Secondary Alcohols | Aldehydes & Ketones | Efficient aerobic oxidation at room temperature. organic-chemistry.org |
| Bi(NO₃)₃/Keto-ABNO | Primary & Secondary Alcohols | Aldehydes & Ketones | Mild conditions, avoids the need for a ligand and base. researchgate.net |
Transformations Involving the Unsaturated Moiety
The carbon-carbon double bond in the cyclohexene (B86901) ring is susceptible to a variety of addition and reduction reactions, typical of alkenes.
The double bond of 9-azabicyclo[3.3.1]non-2-ene can be readily saturated through hydrogenation to yield 9-azabicyclo[3.3.1]nonane. This transformation is typically accomplished via catalytic hydrogenation, a process where hydrogen gas is added across the double bond in the presence of a metal catalyst. orgsyn.org Commonly used catalysts for this purpose include palladium on carbon (Pd/C), platinum dioxide (PtO₂), and Raney Nickel. google.comepo.org
For example, the hydrogenation of the related N-benzyl-9-azabicyclo[3.3.1]non-3-ene is effectively carried out using a Pd(OH)₂ on carbon catalyst under a hydrogen atmosphere to produce the saturated 9-benzyl-9-azabicyclo[3.3.1]nonane. orgsyn.org The reaction conditions, such as hydrogen pressure and temperature, can be adjusted to optimize the reaction rate and yield. This reduction is a crucial step in the synthesis of derivatives that require the saturated bicyclic core, such as the precursor to the ABNO radical. acs.orgorgsyn.org
| Substrate | Catalyst | Conditions | Product |
| N-Benzyl-9-azabicyclo[3.3.1]non-3-ene | 20% Pd(OH)₂/C | H₂ (50 psi), Isopropanol, 50°C | N-Benzyl-9-azabicyclo[3.3.1]nonane orgsyn.org |
| endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | 10% Pd/C | H₂ (3 bar), EtOH/HCl, 40°C | endo-9-Azabicyclo[3.3.1]nonan-3-ol epo.org |
The double bond in 9-azabicyclo[3.3.1]non-2-ene is expected to undergo electrophilic addition reactions characteristic of alkenes. The reaction is initiated by the attack of an electrophile (E⁺) on the π-electrons of the double bond, forming a carbocationic intermediate, which is then captured by a nucleophile (Nu⁻). The regioselectivity and stereoselectivity of such additions can be influenced by the bicyclic structure and the presence of the nitrogen atom.
Examples of electrophilic additions include hydrohalogenation (addition of H-X), hydration (addition of H₂O in the presence of an acid catalyst), and halogenation (addition of X₂). For instance, the reaction of 9-methyl-9-azabicyclo[3.3.1]non-2-ene in the presence of acids has been noted. rsc.org Furthermore, studies on the electrophilic bromination of similar N-acylated cyclohex-3-en-1-amines demonstrate the susceptibility of this type of unsaturated ring system to react with electrophiles like bromine, often leading to transannular cyclization products. researchgate.net
Nucleophilic additions to the double bond are less common unless the alkene is activated by an adjacent electron-withdrawing group. In the case of 9-azabicyclo[3.3.1]non-2-ene, the double bond is non-activated, making it generally unreactive towards nucleophiles under standard conditions.
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The double bond in 9-azabicyclo[3.3.1]non-2-ene could potentially participate as a component in such reactions, most notably as a dienophile in [4+2] cycloadditions (Diels-Alder reactions) or as a dipolarophile in [3+2] cycloadditions. The inherent strain of the double bond within the bicyclic system might enhance its reactivity in these transformations.
However, the existing literature primarily describes the synthesis of the 9-azabicyclo[3.3.1]nonane framework itself via cycloaddition or other cascade reactions, rather than using 9-azabicyclo[3.3.1]non-2-ene as a starting material for further pericyclic transformations. rsc.orgacs.org For example, related 9-azabicyclo[4.2.1]nona-2,4,7-trienes have been synthesized via cobalt-catalyzed [6π + 2π]-cycloaddition of N-substituted azepines to alkynes. mdpi.comresearchgate.net While the potential for 9-azabicyclo[3.3.1]non-2-ene to engage in cycloaddition reactions exists from a structural standpoint, specific examples of it serving as the alkene component in such reactions are not extensively documented in the reviewed literature.
Functional Group Interconversions and Scaffold Modifications
The chemical architecture of 9-azabicyclo[3.3.1]non-2-ene and its derivatives allows for a range of functional group interconversions and modifications to the bicyclic scaffold itself. These transformations are crucial for accessing novel compounds with potentially enhanced biological activities.
Key reactive sites on the 9-azabicyclo[3.3.1]nonane scaffold include the bridgehead nitrogen, the carbon-carbon double bond in the unsaturated variant, and any existing functional groups. The reactivity at the nitrogen atom is well-documented, with transformations such as oxidation to N-oxyl radicals like 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) being prominent. orgsyn.orgbiosynth.com ABNO is a highly reactive and less hindered nitroxyl radical compared to TEMPO, making it an efficient catalyst for the oxidation of alcohols. biosynth.com
The double bond in the 9-azabicyclo[3.3.1]non-2-ene system is susceptible to a variety of addition reactions. For instance, epoxidation of the double bond can be achieved, which may be a necessary step to prevent side reactions during other transformations, such as the reduction of azide (B81097) groups elsewhere in the molecule. le.ac.uk While not directly on the [3.3.1] system, palladium-mediated oxidative amination has been successfully applied to the related 9-azabicyclo[4.2.1]nonane framework, suggesting a potential pathway for functionalizing the alkene in the [3.3.1] system as well. worktribe.com
Furthermore, the core scaffold can be constructed through various synthetic strategies that allow for the incorporation of diverse functional groups. These methods include multicomponent cascade reactions and radical translocation/cyclization reactions, which can generate highly functionalized 9-azabicyclo[3.3.1]nonane derivatives. nih.govrsc.org For example, a tandem Michael addition-intramolecular aldol-type condensation can be employed to build the bicyclic core with specific substituents. rsc.org
Below is a table summarizing key functional group interconversions and scaffold modifications applicable to the 9-azabicyclo[3.3.1]nonane system.
| Transformation | Reagents and Conditions | Resulting Modification | Reference |
|---|---|---|---|
| N-Oxidation | Oxidizing agents (e.g., m-CPBA) | Formation of N-oxyl radicals (e.g., ABNO) | orgsyn.orgbiosynth.com |
| Ketone Reduction | Reducing agents (e.g., Sodium Borohydride (B1222165), Ruthenium catalyst) | Conversion of a ketone to a hydroxyl group | google.com |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Formation of an epoxide across the C=C double bond | le.ac.uk |
| Radical Cyclization | Tributyltin hydride, AIBN | Construction of the bicyclic scaffold with specific substituents | nih.govrsc.org |
| Amide Coupling | Aerobic Copper/Nitroxyl Catalysis | Formation of amide bonds from alcohols and amines | researchgate.net |
Derivatization Strategies for Analog Libraries
The 9-azabicyclo[3.3.1]nonane scaffold is a valuable template for the development of analog libraries in medicinal chemistry. Derivatization at various positions of the bicyclic system allows for the systematic exploration of the structure-activity relationship (SAR).
A primary point of diversification is the bridgehead nitrogen atom. N-substitution can be readily achieved through standard alkylation or arylation reactions. For example, a series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been synthesized to explore their activity as σ2 receptor ligands. nih.gov This involves the reaction of the secondary amine with various alkyl halides or other electrophiles.
Another key strategy involves the functionalization of existing groups on the scaffold. For instance, if the starting material contains a hydroxyl group, it can be converted into an ether or ester, or used as a handle for further coupling reactions. A patent for 9-azabicyclo[3.3.1]nonane derivatives describes the synthesis of a wide array of compounds with different substituents at the 3-position, highlighting the potential for creating large and diverse libraries. google.com
Multicomponent reactions offer an efficient approach to generating complexity and diversity in a single step, making them well-suited for the synthesis of compound libraries based on the 9-azabicyclo[3.3.1]nonane core. nih.gov Similarly, palladium-mediated reactions, such as oxidative amination, provide a powerful tool for constructing the scaffold and introducing diversity for library synthesis. worktribe.com
The following table presents examples of derivatization strategies that have been employed to generate analog libraries based on the 9-azabicyclo[3.3.1]nonane scaffold.
| Derivatization Strategy | Point of Diversity | Example Reaction | Library Focus | Reference |
|---|---|---|---|---|
| N-Alkylation | Bridgehead Nitrogen | Reaction with alkyl halides | Exploration of substituent effects on receptor binding | nih.gov |
| N-Arylation | Bridgehead Nitrogen | Palladium-catalyzed cross-coupling | Modulation of physicochemical properties | rsc.org |
| Amide Coupling | Functional groups on the scaffold (e.g., amine or carboxylic acid) | Coupling with various carboxylic acids or amines | Introduction of diverse side chains | rsc.orgresearchgate.net |
| Ether Synthesis | Hydroxyl group on the scaffold | Williamson ether synthesis with various alkyl halides | Generation of alkoxy derivatives | google.com |
| Multicomponent Reactions | Multiple positions on the scaffold | Cascade reactions involving multiple starting materials | Rapid generation of complex and diverse structures | nih.gov |
Theoretical and Computational Investigations of 9 Azabicyclo 3.3.1 Non 2 Ene Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. For the azabicyclo[3.3.1]nonane framework, these methods have been pivotal in elucidating electronic structure, stability, and potential reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. Studies on related bicyclic compounds, such as 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives, have utilized DFT methods, commonly at the B3LYP/6-311G(d,p) level of theory, to perform quantum chemical calculations. nih.govsemanticscholar.org These calculations are instrumental in exploring the electronic properties of the molecular systems. nih.gov For the parent bicyclo[3.3.1]nonan-9-one, DFT methods have been applied to investigate its molecular structure and the energy differences between its conformers. researchgate.net Such studies confirm that the twin-chair conformation is the most stable arrangement for the bicyclic skeleton. researchgate.net
| Compound Studied | Computational Method | Basis Set | Key Findings | Reference |
|---|---|---|---|---|
| N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl]-spiro-thiadiazole | DFT | B3LYP/6-311G(d,p) | Exploration of electronic properties. | nih.gov |
| Bicyclo[3.3.1]nonan-9-one | DFT | Not Specified | Investigation of molecular structures and conformational energy differences. | researchgate.net |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones | Quantum Mechanical Calculations | Not Specified | Conformational analysis and structural studies. | acs.org |
Ab initio methods are employed for high-accuracy energy and property calculations. For derivatives of the 9-azabicyclo[3.3.1]nonane skeleton, ab initio time-dependent density functional theory (TDDFT) calculations have been successfully used to determine the absolute configuration of enantiomerically pure products. acs.orgnih.gov This was achieved by comparing experimentally obtained circular dichroism (CD) spectra with the spectra simulated using TDDFT calculations. acs.orgnih.govresearchgate.net This correlation between experimental and high-accuracy calculated data provides a powerful tool for stereochemical assignment in this class of compounds. nih.gov Similarly, both ab initio and DFT methods have been applied to study the molecular structures of the related bicyclo[3.3.1]nonan-9-one, providing a comprehensive understanding of its conformational preferences. researchgate.net
Conformational Energy Landscapes and Molecular Dynamics Simulations
The 9-azabicyclo[3.3.1]nonane framework is a conformationally flexible system composed of two fused six-membered rings. researchgate.net The dominant conformational equilibrium exists between a twin-chair (CC) and a boat-chair (BC) form. researchgate.net Computational studies on bicyclo[3.3.1]nonan-9-one, a structural analog, have quantified this landscape. The calculated free energy difference (ΔG1) between the CC and BC conformations is approximately 1 kcal/mol, with the CC form being more stable. researchgate.net The inversion barrier (ΔG1‡) between them is calculated to be about 6 kcal/mol. researchgate.net
Molecular dynamics simulations offer further insight into the dynamic behavior of these systems. For instance, simulations on 3-fluoro-9-azabicyclo[3.3.1]nonane have indicated that the electron-withdrawing nature of the fluorine substituent increases the energy barrier for the ring-flipping process by approximately 2.3 kcal/mol. smolecule.com
| Compound | Parameter | Calculated Value (kcal/mol) | Significance | Reference |
|---|---|---|---|---|
| Bicyclo[3.3.1]nonan-9-one | ΔG1 (CC vs. BC) | ~1.0 | Energy difference between twin-chair and boat-chair conformers. | researchgate.net |
| Bicyclo[3.3.1]nonan-9-one | ΔG1‡ | ~6.0 | Inversion barrier between CC and BC conformers. | researchgate.net |
| 3-Fluoro-9-azabicyclo[3.3.1]nonane | Ring-Flipping Barrier Increase | ~2.3 | Increased energy barrier for ring inversion compared to the non-fluorinated analog. | smolecule.com |
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is a valuable tool for predicting spectroscopic properties, which aids in the interpretation of experimental data. For derivatives of the 9-azabicyclo[3.3.1]nonane skeleton, DFT calculations have been used to determine N-invertomer distributions in solution by correlating calculated free energies with experimental NMR spectroscopic data.
Furthermore, computational methods have been applied to predict 13C chemical shifts for solid bicyclo[3.3.1]nonan-9-one, which helped confirm that its structure exists in a twin-chair conformation. researchgate.net In the field of chiroptical spectroscopy, TDDFT has proven effective in simulating the CD spectra of 9-azabicyclo[3.3.1]nonane-2,6-dione derivatives, allowing for the unambiguous assignment of their absolute configurations by matching simulated spectra to experimental measurements. acs.orgnih.gov
Reaction Mechanism Elucidation and Transition State Analysis
Understanding the mechanisms of chemical reactions is crucial for controlling reaction outcomes and designing new synthetic routes. Computational studies have provided deep insights into the formation of azabicyclo[3.3.1]nonane skeletons. For example, the mechanism for the synthesis of the related 2-azabicyclo[3.3.1]nonane framework has been investigated computationally. scispace.com These studies revealed a stepwise process involving C-C bond formation and proton transfer, which dictates the reaction's exclusive endo diastereoselectivity. scispace.com
While a specific transition state analysis for the synthesis of 9-Azabicyclo[3.3.1]non-2-ene hydrochloride is not available, the synthesis of its precursors, such as 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, involves a complex, multi-component cascade reaction. orgsyn.orgorgsyn.orggoogle.com Computational analysis of such complex cyclizations can dissect non-covalent interactions in transition state assemblies, revealing how catalysts and substrates interact to control stereoselectivity. scispace.com
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (HOMO-LUMO) Analysis
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (HOMO-LUMO) analyses are essential for predicting the reactive behavior of molecules. semanticscholar.org The MEP map illustrates the charge distribution and identifies sites for electrophilic and nucleophilic attack. iucr.orgirjweb.com For a 3,7-diazabicyclo[3.3.1]nonan-9-one derivative, the MEP surface showed an electron-rich region (red) over the carbonyl oxygen atom, indicating a likely site for electrophilic attack, while the absence of a bright blue region suggested no strong sites for nucleophilic attack. iucr.org
The HOMO and LUMO energies are critical for understanding electronic transitions and chemical reactivity. researchgate.net The energy gap between the HOMO and LUMO (ΔE) indicates the molecule's chemical stability and reactivity. iucr.org A smaller gap generally implies higher reactivity. researchgate.net Computational studies on various substituted azabicyclo[3.3.1]nonane derivatives have reported these values.
| Compound Derivative Family | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 3,7-Diazabicyclo[3.3.1]nonan-9-one derivative | -6.361 | -1.056 | 5.305 | iucr.org |
| 3-Azabicyclo[3.3.1]nonan-9-ylidene)hydrazinyl)benzo[d]thiazole derivative | -5.22840 | -1.55913 | 3.66927 | researchgate.net |
In one study, the HOMO of a 3-azabicyclo derivative was located on the phenylthiazole ring and C=N atoms, while the LUMO was situated on the phenyl and piperidine (B6355638) rings, indicating the regions involved in electron donation and acceptance, respectively. researchgate.net
Mechanistic Biological and Pharmacological Target Studies of 9 Azabicyclo 3.3.1 Non 2 Ene Hydrochloride Analogs
Ligand-Receptor Interaction Mechanisms (Molecular Level)
The unique conformational rigidity of the 9-azabicyclo[3.3.1]nonane scaffold is a crucial feature that influences its binding affinity and selectivity for various receptors. This structure serves as a foundational framework for a diverse range of analogs designed to target specific receptor systems, most notably nicotinic acetylcholine (B1216132) receptors (nAChRs) and sigma (σ) receptors.
Binding Affinity and Selectivity Studies (in vitro, non-clinical)
In vitro binding assays are fundamental in characterizing the interaction of novel ligands with their receptor targets. For analogs of 9-azabicyclo[3.3.1]nonane, these studies have been instrumental in determining their potency, expressed as the inhibition constant (Kᵢ), and their selectivity for different receptor subtypes. Research has particularly focused on developing N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs, which have shown significant promise as high-affinity ligands for sigma (σ) receptors. nih.gov
Structure-activity relationship (SAR) studies have demonstrated that modifications to the N-substituent of the azabicyclic ring system can dramatically alter both binding affinity and selectivity. nih.gov For instance, the introduction of specific side chains at this position has led to the development of compounds with nanomolar potency and high selectivity for the σ₂ receptor subtype over the σ₁ subtype. nih.govnih.gov
Allosteric Modulation and Orthosteric Binding Site Characterization
Receptor-ligand interactions can occur at two principal types of sites: orthosteric and allosteric. The orthosteric site is the primary binding location for the endogenous ligand. In contrast, allosteric sites are distinct secondary locations where modulator compounds can bind to alter the receptor's conformation, thereby influencing the binding or efficacy of the orthosteric ligand. This modulation can be positive (enhancing agonist effect) or negative (reducing agonist effect).
While the 9-azabicyclo[3.3.1]nonane scaffold is a key component of ligands that interact with receptors known to have allosteric sites, such as nAChRs, detailed studies specifically characterizing these analogs as allosteric modulators are limited. The rigid structure of these analogs makes them suitable candidates for interacting with the highly conserved orthosteric binding sites of receptors like nAChRs. However, their potential to act as allosteric modulators remains an area requiring further investigation.
Specificity for Nicotinic Acetylcholine Receptors (nAChRs)
The 9-azabicyclo[3.3.1]nonane framework is a recognized pharmacophore for targeting nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for neurotransmission. The conformational rigidity of this bicyclic system is believed to enhance binding affinity to nAChRs. Analogs such as AT-1001 (N-(2-Bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine) have been identified as ligands for heteromeric nAChRs. The interaction is often stabilized by a cation-pi interaction between the positively charged nitrogen of the bicyclic amine and an aromatic box motif within the receptor's binding site. Developing analogs with high selectivity for specific nAChR subtypes (e.g., α3β4, α4β2, α7) is a key goal in medicinal chemistry to create targeted therapies with fewer side effects.
Interactions with Sigma (σ₁ and σ₂) Receptors
A significant body of research has focused on the interaction of 9-azabicyclo[3.3.1]nonane analogs with sigma receptors, particularly the σ₂ subtype, which is overexpressed in proliferating tumor cells. researchgate.net A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been synthesized and evaluated for their binding affinities at both σ₁ and σ₂ receptors. nih.govnih.gov
These studies have identified several compounds with exceptional affinity and selectivity for the σ₂ receptor. For example, the compounds WC-26 and WC-59 emerged as highly potent and selective σ₂ receptor ligands. nih.govnih.gov Their high selectivity makes them valuable tools for studying the function of σ₂ receptors and as potential candidates for cancer diagnostics and therapeutics. nih.gov The affinity of these analogs is highly dependent on the nature of the substituent at the 9-position of the bicyclic system. nih.gov
| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity Ratio (Kᵢ σ₁/Kᵢ σ₂) |
|---|---|---|---|
| WC-26 | 1436 | 2.58 | 557 |
| WC-59 | 1712 | 0.82 | 2087 |
Data sourced from Bioorganic & Medicinal Chemistry. nih.govnih.gov
Enzyme Inhibition and Activation Mechanisms (Biochemical Level)
Beyond receptor modulation, certain 9-azabicyclo[3.3.1]nonane analogs have been investigated as enzyme inhibitors. The rigid, three-dimensional structure of these compounds allows them to fit into the active sites of specific enzymes, potentially blocking their catalytic function.
Kinetic Characterization of Enzyme Modulation
The characterization of an enzyme inhibitor involves determining key kinetic parameters, such as the inhibition constant (Kᵢ), which quantifies the inhibitor's potency. It also involves elucidating the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Research has shown that the azabicyclo[3.3.1]nonane scaffold can serve as a basis for a novel class of chorismate mutase inhibitors. rsc.orgresearchgate.net Chorismate mutase is a key enzyme in the shikimate pathway in bacteria, fungi, and plants, making it an attractive target for antimicrobial agents. While these analogs have been identified as inhibitors, detailed kinetic studies providing specific Kᵢ and Kₘ values are not extensively available in the current literature. Such studies would be essential to fully characterize their inhibitory mechanism and potential as therapeutic agents.
Active Site Interactions and Substrate Mimicry
Analogs of 9-azabicyclo[3.3.1]non-2-ene hydrochloride can engage in specific interactions within the active sites of various enzymes, sometimes acting as mimics of endogenous substrates. The rigid bicyclic framework of the 9-azabicyclo[3.3.1]nonane core serves as a scaffold that can be functionalized to target specific biological molecules.
For instance, in the context of oxidation catalysis, which can be analogous to enzymatic processes, 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a derivative, has demonstrated significant activity. ABNO is a less sterically hindered nitroxyl (B88944) radical compared to compounds like TEMPO, which enhances its reactivity in the oxidation of alcohols. organic-chemistry.org This increased reactivity suggests that the bicyclic structure can position the reactive nitroxyl group for efficient interaction with the substrate alcohol, a process that mirrors the precise substrate positioning within an enzyme's active site. organic-chemistry.orgnih.gov The cooperative redox chemistry observed between a copper center and the nitroxyl radical in some catalytic systems is reminiscent of enzymes like galactose oxidase, which utilizes a copper center and a radical species to oxidize its substrate. nih.gov
Furthermore, derivatives of 9-azabicyclo[3.3.1]nonane are utilized as enzyme substrates in various pharmaceutical applications. lookchem.com This indicates that the molecule can fit within and be processed by enzyme active sites, fulfilling the role of a substrate. The ability of these compounds to be recognized and transformed by enzymes underscores their potential as substrate mimics.
Ion Channel Modulation Mechanisms
Derivatives of the 9-azabicyclo[3.3.1]nonane scaffold are notable for their interactions with ligand-gated ion channels, particularly nicotinic acetylcholine receptors (nAChRs) and serotonin (B10506) type 3 (5-HT3) receptors.
Some 9-azabicyclo[3.3.1]nonane derivatives have been identified as ligands for various nAChR subtypes. For example, certain analogs show affinity for α3β4 and α4β2 nAChRs. nih.gov The interaction with these receptors is often non-competitive, suggesting an allosteric modulation mechanism rather than direct competition with the endogenous ligand, acetylcholine, at the orthosteric binding site. nih.gov The basic nitrogen atom within the bicyclic structure is a key feature, likely forming a cationic head that interacts with aromatic amino acid residues in the receptor's binding pocket through cation-π interactions. nih.govle.ac.uk
In the case of the 5-HT3 receptor, a well-known ligand-gated ion channel, derivatives of 9-azabicyclo[3.3.1]nonane, such as granisetron (B54018), act as potent antagonists. nih.gov The mechanism of action is believed to involve the binding of the antagonist to the receptor, which stabilizes a closed or non-conducting state of the ion channel, thereby preventing the influx of cations that would normally be triggered by serotonin binding. The specific conformation of the 9-azabicyclo[3.3.1]nonane ring system is crucial for this interaction. nih.govacs.org
Neurotransmitter Transporter Interactions (Mechanistic focus, e.g., reuptake inhibition)
A significant pharmacological activity of 9-azabicyclo[3.3.1]nonane analogs is their interaction with monoamine transporters, leading to the inhibition of neurotransmitter reuptake. This is particularly evident for the dopamine (B1211576) transporter (DAT) and the serotonin transporter (SERT).
Several studies have synthesized and evaluated 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives as ligands for the cocaine-binding site on the DAT. acs.orgresearchgate.netnih.gov These compounds act as competitive inhibitors, binding to the transporter protein and blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. nih.gov This inhibition leads to an increase in the extracellular concentration of dopamine, thereby potentiating dopaminergic neurotransmission. However, it has been noted that modifications to the methylene (B1212753) bridge of the bicyclic system can significantly reduce binding affinity compared to tropane (B1204802) analogs like cocaine, highlighting the sensitivity of the DAT binding site to the ligand's structure. nih.gov
Similarly, various 9-azabicyclo[3.3.1]nonane derivatives have been shown to inhibit the reuptake of serotonin, and to a lesser extent, norepinephrine (B1679862). google.comgoogle.com This dual or mixed reuptake inhibition is achieved through binding to SERT and the norepinephrine transporter (NET), respectively. acs.org The mechanism is analogous to that at the DAT, involving competitive binding at the substrate transport site. The ability of a single molecule to interact with multiple transporter types makes these compounds interesting candidates for the development of treatments for conditions like depression and pain. google.comgoogle.com
Table 1: Binding Affinities of 9-Azabicyclo[3.3.1]nonane Analogs at Monoamine Transporters This is an interactive table. You can sort and filter the data by clicking on the column headers.
| Compound | Target | Binding Affinity (Ki) |
|---|---|---|
| 9-Methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives | Dopamine Transporter (DAT) | 2-14 µM nih.gov |
| WC-26 | Sigma-2 Receptor | 2.58 nM nih.govnih.gov |
| WC-59 | Sigma-2 Receptor | 0.82 nM nih.govnih.gov |
Structure-Activity Relationship (SAR) Studies for Mechanistic Insight
Pharmacophore Modeling and Ligand Design Principles
The development of pharmacophore models for 9-azabicyclo[3.3.1]nonane analogs has been crucial for understanding their interaction with various biological targets and for guiding the design of new, more potent, and selective ligands.
For nAChR ligands, a fundamental pharmacophore model includes a cationic center, typically a positively charged nitrogen atom, and a hydrogen bond acceptor. nih.gov The cationic nitrogen interacts with aromatic residues in the receptor via cation-π forces. nih.gov The distance between these two points is a critical determinant of binding affinity. In the context of 9-azabicyclo[3.3.1]nonane derivatives, the bicyclic scaffold provides a rigid framework to hold these pharmacophoric elements in a specific spatial arrangement.
For sigma-2 (σ2) receptor ligands, SAR studies have revealed key structural features. Starting from a 9-azabicyclo[3.3.1]nonane scaffold, it has been shown that N-substitution on the bicyclic nitrogen can significantly enhance binding affinity and selectivity. nih.govresearchgate.netresearchgate.net For example, the homologation from an 8-azabicyclo[3.2.1]octane (tropane) to a 9-azabicyclo[3.3.1]nonane (granatane) system, along with simplification of other parts of the molecule, led to optimized σ2 receptor affinity and reduced binding to serotonin receptors. researchgate.netresearchgate.net This highlights the importance of the bicyclic core's size and shape in achieving receptor selectivity.
3D-QSAR studies on related azabicyclic systems have further refined these models by quantifying the contributions of steric and electronic fields to the binding affinity. acs.orgnih.gov These studies help in visualizing the favorable and unfavorable interaction regions around the ligand, providing a more detailed roadmap for ligand design.
Conformational Requirements for Molecular Recognition and Biological Activity
The biological activity of 9-azabicyclo[3.3.1]nonane derivatives is intrinsically linked to their conformational preferences. The bicyclo[3.3.1]nonane framework can exist in several conformations, with the chair-chair and boat-chair forms being the most common. vu.lt
The chair-chair conformation is often the most stable, but the introduction of substituents can shift the equilibrium towards a boat-chair conformation to alleviate steric strain. vu.ltd-nb.info This conformational flexibility is critical for molecular recognition, as different receptor binding sites may require the ligand to adopt a specific shape.
For example, studies on granisetron derivatives, which are 5-HT3 receptor antagonists, have shown that the 9-methyl-9-azabicyclo[3.3.1]nonane (granatane) moiety adopts a boat-chair conformation in solution. nih.govacs.org This specific conformation is believed to be essential for its high-affinity binding to the 5-HT3 receptor. NMR studies have been instrumental in determining the solution-state conformation of these molecules. nih.gov
In the context of opioid receptor ligands, molecular modeling has indicated that a chair-chair conformation is energetically favorable for certain 3,7-diazabicyclo[3.3.1]nonan-9-ones that show selectivity for the kappa-opioid receptor. d-nb.info The relative orientation of substituents, dictated by the ring conformation, is crucial for fitting into the receptor's binding pocket. d-nb.info Therefore, a thorough understanding of the conformational landscape of these molecules is a prerequisite for rational drug design.
Applications in Organic Synthesis and Materials Science
9-Azabicyclo[3.3.1]non-2-ene Hydrochloride as a Building Block for Complex Molecules
The 9-azabicyclo[3.3.1]nonane skeleton is embedded in a wide array of bioactive natural products, particularly alkaloids found in insects and plants. nih.govbeilstein-journals.org This prevalence has made its derivatives, such as this compound, attractive starting points for the total synthesis of these complex targets. vu.ltvu.lt The rigid conformational nature of the bicyclic system provides a predictable stereochemical platform for constructing intricate molecular architectures. vu.ltvu.lt
A key application lies in its role as an intermediate. For example, the synthesis of various pharmaceutical agents, including those targeting neurological disorders, often utilizes this scaffold. google.comepo.org Its structure is also central to homotropane alkaloids like (-)-adaline and (+)-euphococcinine, making it a critical building block for synthetic chemists aiming to access these compounds. beilstein-journals.org A novel protocol has been developed for preparing functionalized 9-azabicyclo[3.3.1]nonane (ABCN) derivatives through a multicomponent cascade reaction involving 3-formylchromones, enaminones, and heterocyclic ketene (B1206846) aminals. nih.govacs.org This one-pot reaction highlights the scaffold's utility in combinatorial chemistry for creating libraries of natural product-like compounds. nih.govacs.org
Table 1: Examples of Complex Molecules Synthesized from 9-Azabicyclo[3.3.1]nonane Derivatives
| Target Molecule | Class | Synthetic Utility of Scaffold |
| (-)-Adaline | Homotropane Alkaloid | Core bicyclic framework. beilstein-journals.org |
| (+)-Euphococcinine | Homotropane Alkaloid | Core bicyclic framework. beilstein-journals.org |
| Sigma-2 Receptor Ligands | Pharmaceutical Agent | Serves as the foundational structure for N-substituted analogs. researchgate.net |
| Monoamine Reuptake Inhibitors | Pharmaceutical Agent | Forms the key 3-aryloxy-9-azabicyclo[3.3.1]nonane structure. epo.org |
| Functionalized ABCNs | Natural Product-like Compounds | Core scaffold for multicomponent cascade reactions. nih.govacs.org |
Utilization as a Chiral Auxiliary in Asymmetric Transformations
The C2-symmetric nature of certain 9-azabicyclo[3.3.1]nonane derivatives makes them valuable as chiral building blocks and auxiliaries in asymmetric synthesis. researchgate.net Enantiomerically pure forms of the scaffold can be obtained through methods like kinetic resolution using lipases (e.g., from Candida rugosa) or by crystallization of diastereomeric esters. researchgate.net
Once resolved, these chiral synthons can guide the stereochemical outcome of subsequent reactions, enabling the synthesis of optically active products. For instance, the enantiomerically pure N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione is a potentially useful chiral building block. researchgate.net While direct use of this compound as a chiral auxiliary is less documented, its parent scaffold is fundamental to developing these stereoselective methodologies. The development of catalytic asymmetric methods to construct the azabicyclo[3.3.1]nonane framework itself is an active area of research, aiming to provide efficient access to these valuable chiral structures. researchgate.net
Role in Catalyst Design and Ligand Development (e.g., ABNO in oxidations)
One of the most significant applications of the 9-azabicyclo[3.3.1]nonane system is in the field of catalysis, particularly in the development of the nitroxyl (B88944) radical catalyst 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO). acs.orgresearchgate.net ABNO is a highly active and stable organocatalyst used for the oxidation of alcohols to their corresponding aldehydes and ketones. acs.orgresearchgate.netresearchgate.net
ABNO is synthesized from 9-azabicyclo[3.3.1]nonane precursors. orgsyn.org It demonstrates superior catalytic activity compared to the more traditional TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst, especially for the oxidation of sterically hindered alcohols. acs.orgnih.gov This high reactivity is attributed to the unhindered nature of the nitroxyl radical within the bicyclic framework. acs.orgresearchgate.net
The ABNO-catalyzed oxidation systems are attractive for large-scale industrial preparations because they can utilize air (aerobic oxidation) as the terminal oxidant, reducing costs and minimizing chemical waste. researchgate.netresearchgate.net These systems often employ a co-catalyst, such as a copper complex, to facilitate the catalytic cycle. researchgate.net
Table 2: Comparison of ABNO and TEMPO in Alcohol Oxidation
| Feature | 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) | TEMPO |
| Structure | Unhindered nitroxyl radical on a bicyclic frame. acs.orgresearchgate.net | Sterically hindered nitroxyl radical. |
| Reactivity | Highly active for a broad range of alcohols, including hindered ones. acs.orgnih.gov | Less reactive, particularly with hindered substrates. nih.gov |
| Applications | Aerobic oxidation of primary and secondary alcohols. researchgate.net | Oxidation of primary alcohols. |
| Advantages | High turnover, suitable for green chemistry applications. researchgate.netnih.gov | Well-established, commercially available. |
Precursor to Diversely Functionalized Heterocyclic Systems
The 9-azabicyclo[3.3.1]nonane core is a versatile precursor for synthesizing a wide range of diversely functionalized heterocyclic systems. nih.gov The inherent reactivity of the alkene in this compound and the nitrogen bridge allows for numerous chemical transformations. These transformations can include ring-opening reactions, cycloadditions, and functional group interconversions to generate novel molecular scaffolds. rsc.orgresearchgate.net
For example, the scaffold can be elaborated into more complex polycyclic systems, such as indolo-substituted azabicyclononanes, which are precursors to Rauwolfia alkaloids. researchgate.net Furthermore, multicomponent reactions starting from derivatives of this scaffold provide a rapid and efficient means to build molecular complexity and generate libraries of novel heterocyclic compounds. nih.govacs.org The ability to functionalize the bicyclic system at various positions makes it a valuable platform for creating compounds with tailored properties for applications in medicinal chemistry and materials science. nih.gov
Potential in Advanced Materials and Supramolecular Chemistry
The unique, V-shaped geometry of the bicyclo[3.3.1]nonane framework makes it an intriguing candidate for applications in supramolecular chemistry and advanced materials. vu.ltvu.lt This rigid scaffold can be functionalized to create pre-programmed synthons for the construction of self-assembling systems. vu.ltvu.lt
Researchers have explored the use of the bicyclo[3.3.1]nonane framework to construct chiral, C2-symmetric molecules designed to form tubular structures through hydrogen bonding. vu.ltvu.lt By fusing the bicyclic core with heteroaromatic rings containing hydrogen-bonding modules, it is possible to create molecules that self-assemble into well-defined supramolecular polymers. vu.lt The chirality inherent in functionalized derivatives can be translated to the supramolecular level, opening possibilities for creating materials with unique chiroptical properties. While applications in this area are less developed compared to its use in synthesis, the structural rigidity and potential for stereochemical control make the 9-azabicyclo[3.3.1]nonane scaffold a promising platform for designing novel supramolecular assemblies and functional materials. vu.ltvu.lt
Emerging Research Directions and Future Prospects for 9 Azabicyclo 3.3.1 Non 2 Ene Hydrochloride
Development of Novel and Efficient Synthetic Routes
The synthesis of the core 9-azabicyclo[3.3.1]nonane structure is a critical first step for accessing derivatives like 9-azabicyclo[3.3.1]non-2-ene hydrochloride. Research is focused on improving the efficiency, cost-effectiveness, and stereoselectivity of these synthetic pathways.
Historically, the synthesis often involves multi-step procedures. A common approach begins with the reaction of glutaraldehyde (B144438), benzylamine (B48309), and acetonedicarboxylic acid to form 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. orgsyn.org Subsequent steps involve the reduction of the ketone and removal of the benzyl (B1604629) protecting group. orgsyn.org Traditional reduction methods have utilized reagents like sodium borohydride (B1222165). google.com However, modern advancements are exploring more efficient and environmentally benign catalytic systems. For instance, methods using ruthenium complexes for the hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives have been developed to produce the corresponding alcohol with high yield and stereoselectivity, minimizing waste and simplifying the process compared to boron-based reductants. google.com
More recent innovations include the development of cascade reactions, which allow for the construction of highly functionalized 9-azabicyclo[3.3.1]nonane derivatives in a single pot from simple starting materials like 3-formylchromones and enaminones. acs.org Such strategies are valuable for creating libraries of compounds for screening purposes. The introduction of the double bond to form the "-2-ene" isomer and subsequent formation of the hydrochloride salt are typically achieved through established organic chemistry transformations.
| Synthetic Approach | Key Reagents/Catalysts | Advantages | Reference |
| Classical Multi-step Synthesis | Glutaraldehyde, Benzylamine, Acetonedicarboxylic Acid | Well-established route | orgsyn.org |
| Catalytic Hydrogenation | Ruthenium (Ru) complexes | Low cost, simplified process, minimal waste | google.com |
| Palladium-catalyzed Debenzylation | Palladium on carbon (Pd/C), Hydrogen | Effective removal of protecting groups | orgsyn.orggoogle.com |
| Multicomponent Cascade Reaction | 3-Formylchromones, Enaminones | One-pot synthesis, suitable for combinatorial chemistry | acs.org |
Integration of Advanced Computational Techniques for Rational Design
Rational drug design, which leverages an understanding of a biological target to create molecules that interact with it, is a powerful strategy in modern medicinal chemistry. slideshare.netnih.govlongdom.org This approach significantly reduces the time and cost associated with traditional trial-and-error screening. azolifesciences.comnih.gov For scaffolds like 9-azabicyclo[3.3.1]nonane, computational techniques are indispensable for designing new derivatives with enhanced potency and selectivity.
The process begins with identifying a biological target and determining its three-dimensional structure using methods like X-ray crystallography or NMR spectroscopy. longdom.org Computational tools, such as molecular docking simulations, are then used to predict how different derivatives of the azabicyclic scaffold might bind to the target's active site. longdom.org These simulations help in designing molecules with optimized shapes and chemical properties for strong and specific interactions.
In the context of azabicyclic frameworks, computational studies have been employed to understand the complex mechanisms behind the stereoselective synthesis of these molecules. rsc.org For example, analyses can predict the outcome of reactions and explain how specific catalysts introduce multiple contiguous stereocenters. rsc.org Furthermore, molecular modeling is used to study the interactions of known azabicyclic ligands with their receptors, providing insights that guide the design of new compounds with improved pharmacological profiles. mdpi.com
Exploration of Undiscovered Biological Targets and Mechanisms (Non-clinical)
The rigid, three-dimensional nature of the 9-azabicyclo[3.3.1]nonane scaffold makes it an attractive starting point for discovering ligands for novel biological targets. While derivatives have been explored for their activity at known receptors, the potential of the core structure is far from exhausted.
Much of the existing research has focused on central nervous system (CNS) targets. For instance, various derivatives of 9-azabicyclo[3.3.1]nonane have been synthesized and evaluated as ligands for sigma (σ) receptors, which are implicated in a range of neurological and psychiatric conditions. nih.govresearchgate.net Specific analogs have shown high affinity and selectivity for the σ2 receptor subtype over the σ1 subtype. nih.gov Other related structures have been investigated as monoamine neurotransmitter reuptake inhibitors and as modulators of acetylcholine (B1216132) receptors, highlighting the scaffold's versatility in targeting different classes of neuronal proteins. google.com
Future non-clinical research will likely focus on screening this compound and its derivatives against a wider array of targets. The unique conformational constraints of the azabicyclic ring system could enable selective interactions with proteins that have been challenging to target with more flexible or planar molecules. mdpi.com Exploring its effects on enzyme families, ion channels, and protein-protein interactions outside of the traditional CNS space could uncover entirely new therapeutic applications.
Applications in Chemical Biology as Molecular Probes
The 9-azabicyclo[3.3.1]nonane scaffold serves as a robust framework for the construction of molecular probes, which are essential tools for studying biological systems. nih.gov These probes can be designed to selectively bind to a target of interest, allowing researchers to visualize, quantify, and understand its function in a biological context.
A significant application is in the development of agents for Positron Emission Tomography (PET) imaging. Researchers have successfully synthesized derivatives of the scaffold and radiolabeled them with isotopes like fluorine-18 (B77423) (¹⁸F). nih.gov For example, an ¹⁸F-labeled analog was developed as a PET tracer for imaging σ2 receptors, which are often overexpressed in tumors. This allows for the non-invasive visualization and study of these receptors in living subjects. nih.gov
Beyond imaging, the scaffold can be functionalized to create other types of probes. By attaching biotin (B1667282) or fluorescent tags, researchers have created tools for use in in-vitro assays to study σ2 receptors. researchgate.net The versatility of the scaffold's chemistry allows for the attachment of various functional groups, making it a valuable platform for developing a wide range of chemical biology tools to investigate diverse biological questions. google.com
Challenges and Opportunities in Azabicyclic Scaffold Research
Despite its promise, research on the 9-azabicyclo[3.3.1]nonane scaffold and related structures faces several challenges. A primary hurdle is the complexity of synthesis. Creating these intricate, three-dimensional molecules, often with specific stereochemistry, can be difficult and resource-intensive. rsc.org Developing asymmetric synthetic routes that reliably produce a single desired enantiomer remains an active area of research. nih.gov
Another challenge lies in achieving the desired biological activity profile. While the rigidity of the scaffold can lead to high selectivity, it can also make it difficult to find a derivative that fits optimally into a target's binding site. umn.edu Furthermore, like any drug development program, optimizing properties such as solubility, metabolic stability, and bioavailability is a significant undertaking. nih.govunife.it
However, these challenges are balanced by immense opportunities. The unique topology of azabicyclic scaffolds offers a distinct advantage over the flat, aromatic structures that dominate many existing drug classes. mdpi.com This three-dimensionality can enable highly specific interactions with biological targets, potentially leading to drugs with greater potency and fewer off-target side effects. As synthetic methods become more advanced and our understanding of biological systems deepens, the 9-azabicyclo[3.3.1]nonane scaffold holds considerable potential for the development of novel therapeutics and research tools. nih.gov
Q & A
Basic Research Questions
Q. What multi-step synthetic strategies are employed for bicyclic azabicyclo compounds like 9-Azabicyclo[3.3.1]non-2-ene hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization, reduction, and salt formation. For example, fluorinated analogs require careful control of temperature (e.g., −78°C for cryogenic steps) and pH to avoid side reactions . Catalytic hydrogenation or borohydride reductions are common for stabilizing intermediates. Reaction optimization includes iterative adjustments of solvent polarity (e.g., methanol vs. THF) and catalyst loading (e.g., Ru-based catalysts) to maximize yield and purity .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms bicyclic scaffold geometry (e.g., distinguishing axial vs. equatorial substituents) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) monitors purity (>95%) and detects polar byproducts .
- IR Spectroscopy : Characteristic peaks (e.g., N–H stretches at 3300 cm⁻¹, C–Cl at 700 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can computational chemistry models predict feasible synthetic routes and optimize reaction parameters for novel derivatives?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states to predict reaction feasibility, while machine learning algorithms analyze reaction databases (e.g., Reaxys) to suggest optimal conditions (solvent, catalyst). For example, ICReDD’s workflow integrates computational screening of substituent effects on ring strain, followed by experimental validation of top candidates .
Q. What methodologies address challenges in maintaining stereochemical integrity during large-scale synthesis?
- Methodological Answer : Enantiomeric purity is preserved via chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen catalysts). Process analytical technology (PAT), such as in-situ Raman spectroscopy, monitors crystallization dynamics to prevent racemization during scale-up .
Q. How do structural modifications (e.g., fluorination) impact the compound’s reactivity, and what are the analytical challenges?
- Methodological Answer : Fluorination at bridgehead positions (e.g., 9,9-difluoro analogs) increases electrophilicity but complicates ¹⁹F NMR interpretation due to coupling with adjacent protons. X-ray crystallography resolves conformational changes, while tandem MS/MS differentiates isotopic patterns of halogenated byproducts .
Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
